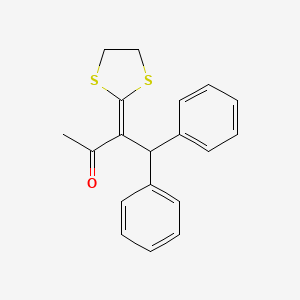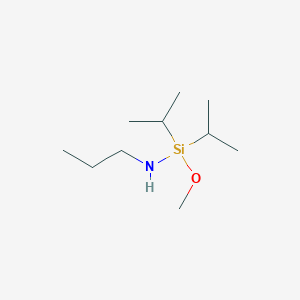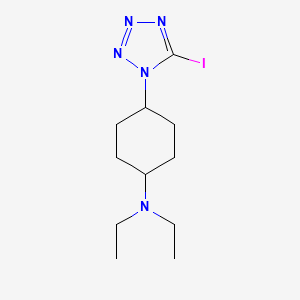![molecular formula C24H16N2O B14191368 ([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-65-3](/img/structure/B14191368.png)
([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that combines the structural features of biphenyl and beta-carboline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone typically involves the coupling of a biphenyl derivative with a beta-carboline derivative. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The beta-carboline derivative can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone may involve large-scale Friedel-Crafts acylation and Pictet-Spengler reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the beta-carboline moiety.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology and Medicine:
Pharmacology: The compound exhibits potential as a pharmacophore for the development of drugs targeting neurological disorders due to its beta-carboline structure.
Biological Probes: It can be used as a fluorescent probe for studying biological systems, given its potential fluorescence properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its conjugated structure.
Sensors: It can be employed in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone largely depends on its interaction with biological targets. The beta-carboline moiety is known to interact with various neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor, potentially modulating their activity. Additionally, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.
相似化合物的比较
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (4-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone
- (1H-indol-3-yl)(phenyl)methanone
Comparison:
- Structural Differences: While these compounds share a common methanone linkage, they differ in the heterocyclic moiety attached to the phenyl group. The presence of different heterocycles (beta-carboline, benzimidazole, pyrrolopyridine, indole) imparts unique chemical and biological properties.
- Uniqueness: ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone is unique due to the combination of biphenyl and beta-carboline structures, which may confer distinct electronic and pharmacological properties compared to other similar compounds.
属性
CAS 编号 |
922525-65-3 |
|---|---|
分子式 |
C24H16N2O |
分子量 |
348.4 g/mol |
IUPAC 名称 |
(4-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C24H16N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-15,26H |
InChI 键 |
ZCRRKPCDBUIIEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)






![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
